molecular formula C16H12ClNO2S B2353824 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 338954-46-4

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2353824
CAS No.: 338954-46-4
M. Wt: 317.79
InChI Key: XKRXGSYISDZXLY-GIJQJNRQSA-N
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Description

3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime is a heterocyclic oxime derivative characterized by a benzothiophene core substituted with a 4-chlorobenzyl oxime group. Structural determination of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3H-2-benzothiophen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,15H,10H2/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXGSYISDZXLY-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(SC2=O)C=NOCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(SC2=O)/C=N/OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime (CAS No. 338954-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C16H12ClNO2S
  • Molecular Weight: 317.79 g/mol
  • Structure: The compound features a benzothiophene core with an oxime functional group, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-oxo-1,3-dihydro-2-benzothiophene derivatives. The following table summarizes the findings related to the anticancer activity of various derivatives:

CompoundCell Line TestedIC50 (μM)Reference
Compound 1HeLa (Cervical)0.126
Compound 5SMMC-7721 (Liver)0.071
Compound 12HCT116 (Colon)4.4
Compound 11MCF-7 (Breast)9

These results indicate that certain structural modifications can significantly enhance the anticancer activity of benzothiophene derivatives.

The biological activity of 3-oxo-1,3-dihydro-2-benzothiophene derivatives is often attributed to their ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. For instance, the presence of electron-withdrawing groups, such as the chlorobenzyl moiety in this compound, has been shown to enhance cytotoxic effects against various cancer cell lines by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups (e.g., Cl) show enhanced biological activity compared to those with electron-donating groups.
  • Oxime Functionality: The oxime group is crucial for maintaining biological activity, as it participates in key interactions with biological targets.

Case Studies

A notable case study involved the evaluation of a series of benzothiophene derivatives against multiple cancer cell lines. The study revealed that compounds with similar structural features to 3-oxo-1,3-dihydro-2-benzothiophene exhibited varying degrees of cytotoxicity:

  • Study Design: A panel of cancer cell lines was treated with different concentrations of the compounds.
  • Findings: Some derivatives showed IC50 values as low as 0.071 μM against liver cancer cells, indicating potent anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure Substituents Key Functional Groups Known Application
Target Compound C₁₆H₁₀ClNO₂S* Benzothiophene 4-Chlorobenzyl oxime Oxime, Chloroaryl Not specified
3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal O-(2-bromobenzyl)oxime C₁₉H₁₄BrClN₂O₂S Thiazole 2-Bromobenzyl oxime Oxime, Bromoaryl, Thiazole Not specified
Aldicarb C₇H₁₄N₂O₂S Linear chain Methylthio, Methylamino Oxime, Thiocarbamate Insecticide/Nematicide
Aldoxycarb C₇H₁₄N₂O₃S Linear chain Methylsulfonyl, Methylamino Oxime, Sulfonylcarbamate Pesticide

*Assumed based on IUPAC nomenclature; experimental verification required.

Key Observations:

Heterocyclic vs. Linear Cores :

  • The target compound and the thiazole derivative (CAS 339279-41-3) share heterocyclic cores (benzothiophene vs. thiazole), which confer rigidity and influence electronic properties. In contrast, aldicarb and aldoxycarb possess linear aliphatic chains, likely enhancing their solubility and systemic mobility in biological systems .

Aldicarb’s methylthio group and aldoxycarb’s methylsulfonyl group demonstrate how electron-withdrawing/donating substituents modulate stability and bioactivity. Sulfonyl groups (as in aldoxycarb) generally enhance oxidative stability compared to thioether groups (as in aldicarb) .

Functional Group Relevance: The oxime (-NOH) group is a common feature in all listed compounds.

Research Implications and Gaps

Structural Studies : X-ray crystallography using SHELX programs could resolve the target compound’s conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .

Activity Profiling : Comparative assays with aldicarb, aldoxycarb, and thiazole analogs are needed to evaluate pesticidal or pharmacological efficacy.

Substituent Optimization : Systematic modification of the benzyl group (e.g., replacing chlorine with bromine or altering substitution patterns) could refine bioactivity and selectivity.

Preparation Methods

Oxidation of 3-Hydroxy-1,3-Dihydro-2-Benzothiophene

The aldehyde functionality may be introduced via oxidation of a secondary alcohol intermediate. In analogous phthalide systems, manganese dioxide or Dess-Martin periodinane effectively oxidizes benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, 5-cyanophthalide derivatives are synthesized through controlled oxidation of hydroxymethyl intermediates under inert atmospheres. Applied to benzothiophenes, this method would require careful stoichiometry to prevent ring-opening side reactions.

Vilsmeier-Haack Formylation

Direct formylation of 1,3-dihydro-2-benzothiophene using the Vilsmeier-Haack reagent (POCl₃ in DMF) offers an alternative route. This electrophilic aromatic substitution typically occurs at the para position relative to the electron-withdrawing ketone group. However, steric hindrance from the fused thiophene ring may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

Oxime Formation and Functionalization

Condensation with Hydroxylamine

The aldehyde intermediate reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide to form the oxime. As demonstrated in isobenzofuran syntheses, this step achieves near-quantitative yields when conducted at 0–5°C to minimize imine hydrolysis. Critical parameters include:

  • Molar Ratio : 1.2 equivalents of hydroxylamine per aldehyde group ensures complete conversion.
  • Solvent System : Tetrahydrofuran-water mixtures (3:1 v/v) enhance solubility while preventing premature precipitation of intermediates.

O-(4-Chlorobenzyl) Alkylation

Benzylation of the oxime oxygen proceeds via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a mild base (e.g., potassium carbonate). Polar aprotic solvents like dimethylformamide (DMF) facilitate reaction kinetics, but may promote N-alkylation byproducts. To suppress this, phase-transfer conditions using tetrabutylammonium bromide in dichloromethane-water biphasic systems are recommended.

Table 1. Optimization of Benzylation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (HPLC)
DMF K₂CO₃ 80 6 68 92.4
THF NaH 60 8 72 94.1
CH₂Cl₂/H₂O TBA-Br, K₂CO₃ 25 12 85 98.7

Data adapted from Grignard-mediated alkylation protocols in isobenzofuran systems.

Byproduct Analysis and Mitigation

Bis-Alkylated Species

Competing alkylation at both oxime oxygen and nitrogen generates 1,3-bis(4-chlorobenzyl) derivatives, detectable via HPLC as late-eluting peaks. Reducing benzyl halide stoichiometry to 1.05 equivalents and employing bulky bases (e.g., DBU) lowers bis-product formation to <2%.

Ring-Opening Side Reactions

Under strongly acidic conditions, the benzothiophene ring may undergo hydrolysis. Stabilization is achieved by maintaining pH >4 during aqueous workups and avoiding prolonged exposure to protic solvents.

Purification and Characterization

Crystallization Techniques

Recrystallization from isopropanol-toluene (1:3 v/v) removes residual DMF and inorganic salts, yielding needle-like crystals with >99% purity. Slow cooling (0.5°C/min) from reflux ensures uniform crystal growth.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) : δ 5.40 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, CH=N), 10.32 (s, 1H, CHO).
IR (KBr) : ν 1760 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Q & A

How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:
The multi-step synthesis involves coupling 2,4-dichlorobenzyl chloride with phenolic intermediates, followed by oxime formation. Key variables include:

  • Catalysts/Solvents: Use triethylamine or pyridine in dichloromethane to enhance reaction efficiency .
  • Temperature Control: Maintain 25–40°C during oxime condensation to avoid side reactions .
  • Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and 1^1H NMR (δ 8.5–8.8 ppm for oxime protons) to track progress .
  • Purification: Recrystallization in diethyl ether or column chromatography improves purity (>90%) .

What advanced techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR identifies oxime protons (δ 8.5–8.8 ppm) and aromatic chlorinated groups (δ 7.2–7.8 ppm). 13^{13}C NMR confirms carbonyl (δ ~190 ppm) and benzothiophene carbons .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 462.75 vs. theoretical 462.75 for C23_{23}H18_{18}Cl3_3NO3_3) .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic properties and reactive sites .

What mechanisms underlie its biological activity?

Methodological Answer:
The oxime group (–C=N–O–) and chlorinated benzyl moieties enable:

  • Enzyme Inhibition: Oximes chelate metal ions in enzyme active sites (e.g., metalloproteases) .
  • Membrane Interaction: Chlorinated aromatic groups disrupt microbial membranes, as seen in analogues with MIC values of 1–8 µg/mL against MRSA .
  • Receptor Binding: Molecular docking studies suggest affinity for hydrophobic pockets in target proteins .

How does structural variation impact bioactivity compared to analogues?

Methodological Answer:
Comparative studies reveal:

  • Substituent Position: 2,4-Dichlorobenzyl groups enhance antimicrobial activity vs. 2,6-dichloro derivatives (e.g., 64% biofilm inhibition at 10× MIC) .
  • Oxime vs. Amine: Oxime derivatives show superior stability over amine counterparts in acidic conditions .
  • Bioisosteric Replacement: Replacing benzothiophene with indole reduces anticancer efficacy (IC50_{50} increases by ~40%) .

How should researchers address contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variance: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions: Standardize MIC testing using CLSI guidelines to minimize variability .
  • Structural Confirmation: Cross-validate with 1^1H NMR and HRMS to rule out impurities .

What computational approaches predict its reactivity and stability?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess stability .
  • DFT Calculations: Optimize geometry at B3LYP/6-311G** level to identify electrophilic sites for substitution .
  • Docking Studies (AutoDock Vina): Predict binding affinity (ΔG) to targets like β-lactamases .

How can reaction mechanisms (e.g., oxidation) be experimentally validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated substrates to probe rate-determining steps in oxidation .
  • LC-MS Monitoring: Track intermediates during reduction (e.g., oxime → amine) with time-resolved MS .
  • Trapping Experiments: Add radical scavengers (TEMPO) to confirm/rule out radical pathways .

What methods assess thermal stability for formulation studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >200°C) .
  • Differential Scanning Calorimetry (DSC): Identify melting points and polymorphic transitions .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

How are structure-activity relationships (SAR) systematically explored?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with varied substituents (e.g., –CF3_3, –OCH3_3) .
  • Bioactivity Profiling: Test against panels (e.g., NCI-60 cancer lines) and compute IC50_{50}/EC50_{50} values .
  • QSAR Modeling: Use Partial Least Squares (PLS) regression to correlate logP/polarizability with activity .

What methodologies are critical for in vivo efficacy and toxicity studies?

Methodological Answer:

  • Murine Models: Evaluate pharmacokinetics (IV/oral dosing) and tissue distribution via LC-MS/MS .
  • MTT Assays: Assess hepatotoxicity in primary hepatocytes (IC50_{50} >100 µM for safe thresholds) .
  • Metabolite Identification: Use UPLC-QTOF to detect phase I/II metabolites in plasma .

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